
N-Boc-4-(2-boc-aminoethyl)-aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Boc-4-(2-boc-aminoethyl)-aniline” is a chemical compound that is part of a class of compounds known as Boc-protected amines . Boc-protected amines are unique because they can accommodate two such groups . This compound is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of Boc-protected amines involves the conversion of an amino function to tert-butyl carbamate . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular formula of “this compound” is C14H19NO4 . Its average mass is 265.305 Da and its monoisotopic mass is 265.131409 Da .Chemical Reactions Analysis
The reactions of Boc2O with amines and alcohols have been investigated by Basel and Hassner . Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .科学的研究の応用
Ionic Liquid Catalysis
Ionic liquids have been employed to catalyze the N-tert-butoxycarbonylation (N-Boc) of various amines, including halogenated aniline and amino alcohols, to efficiently convert them to their corresponding N-Boc derivatives without any side products. This method is highlighted by its mild, solvent-free conditions, low amounts of ionic liquid usage, easy product separation, and high yields, outperforming previously reported catalysts (Chinnappan, Dahye La, & Hern Kim, 2013).
Synthesis of Heterocycles
N-Boc-protected anilines have been utilized in the synthesis of optionally substituted 4-trifluoromethyl-2-quinolinones, where treatment with N-(trifluoroacetyl)piperidine and further reactions yield complex heterocyclic compounds. This process is described as convenient and expedient, providing access to compounds that may bear additional substituents at any available position (Leroux, Lefebvre, & Schlosser, 2006).
Rearrangement Studies
The rearrangement of differentially protected N-arylhydroxylamines to generate protected 2-aminophenols has been explored, showcasing how N-Boc-N-aryl-O-acylhydroxylamines smoothly rearrange at specific temperatures. This rearrangement facilitates further synthetic manipulations of the aniline or phenol functionality, providing valuable insights into the stability and reactivity of these compounds (Porzelle, Woodrow, & Tomkinson, 2008).
Novel Dendrimers Synthesis
Research into the synthesis of novel dendritic G-2 melamines with piperidine motifs as key linkers showcases the versatility of N-Boc-protected anilines in constructing complex molecular architectures. These dendrimers, containing 4-(n-octyloxy)aniline as a peripheral unit, demonstrate the structural and functional potential of these compounds in materials science (Sacalis et al., 2019).
Direct Amidation Techniques
A novel rhodium-catalyzed coupling of arylboroxines and carbamates has been developed for the direct conversion of N-Boc- and N-Cbz-protected amines into amides. This method bypasses the traditional deprotection-condensation sequence, showcasing a streamlined approach to the synthesis of secondary benzamides, including those with sterically hindered and electron-deficient amides (Lim, Lew, & Zhang, 2015).
作用機序
特性
IUPAC Name |
tert-butyl N-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-12-11-13-7-9-14(10-8-13)20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPQYHHQZWJTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)
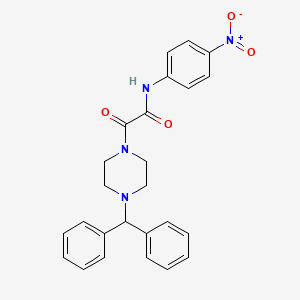
![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)

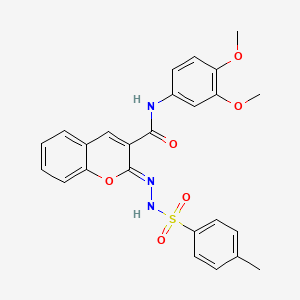
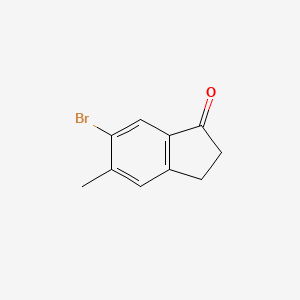

![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)
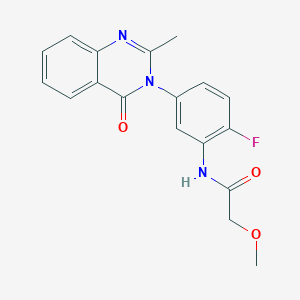

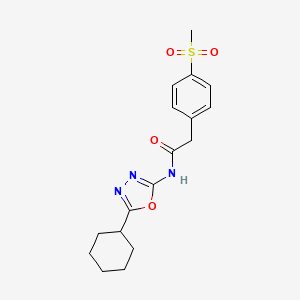
![N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2556621.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2556622.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)